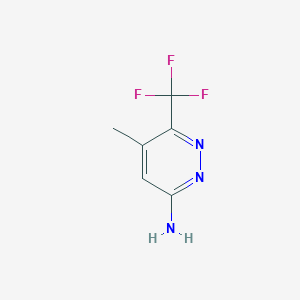

5-Methyl-6-(trifluoromethyl)pyridazin-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

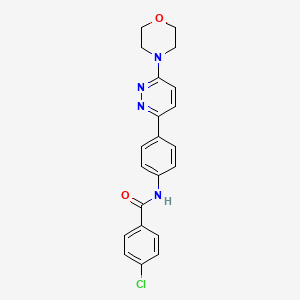

“5-Methyl-6-(trifluoromethyl)pyridazin-3-amine” is a chemical compound with a molecular weight of 163.1 . It is a derivative of pyridazine, which is a class of organic compounds where two carbons in the benzene ring are replaced by nitrogen atoms .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C5H4F3N3 . The InChI code for this compound is 1S/C5H4F3N3/c6-5(7,8)3-1-2-4(9)11-10-3/h1-2H,(H2,9,11) .Physical And Chemical Properties Analysis

“this compound” is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen

Synthesis of Polysubstituted Pyridazinones

- Application : 5-Methyl-6-(trifluoromethyl)pyridazin-3-amine serves as a scaffold for synthesizing various disubstituted and ring-fused pyridazinone systems through sequential nucleophilic aromatic substitution. This methodology can be applied in drug discovery.

- Details : The reaction with nitrogen nucleophiles leads to aminated products, influencing the formation of polyfunctional systems. For example, reaction with primary and secondary amines results in 4,5-disubstituted systems and potential ring-fused derivatives (Pattison et al., 2009).

Quaternary Salts Containing Pentafluorosulfanyl Group

- Application : The compound is used in the synthesis of quaternary salts of various nitrogen compounds, contributing to developments in inorganic chemistry.

- Details : These salts, including those of pyridazine, are characterized by properties like high density, which is notable in specific applications (Singh et al., 2003).

Modes of Action of Pyridazinone Herbicides

- Application : Pyridazinone derivatives, including those related to this compound, are used as herbicides, showing specific modes of action on plant physiology.

- Details : Such compounds inhibit the Hill reaction and photosynthesis, accounting for their phytotoxicity. They also interfere with chloroplast development (Hilton et al., 1969).

Synthesis of Novel Pyridazin-3-one Derivatives

- Application : It is instrumental in the synthesis of novel pyridazin-3-one derivatives, which have potential uses in the development of various azine compounds.

- Details : These derivatives are synthesized by reactions between 3-oxo-2-arylhydrazonopropanals and active methylene compounds, leading to the formation of new classes of 1,8-naphthyridine derivatives (Ibrahim & Behbehani, 2014).

Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions

- Application : The compound facilitates the synthesis of pyridazine derivatives, vital in organic chemistry and potentially useful in pharmaceuticals.

- Details : This involves a highly regioselective aza-Diels-Alder reaction, allowing access to a wide range of 6-aryl-pyridazin-3-amines (Kodama et al., 2021).

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Wirkmechanismus

Target of Action

5-Methyl-6-(trifluoromethyl)pyridazin-3-amine is a derivative of pyridazinone . Pyridazinone derivatives have been found to exhibit a wide range of pharmacological activities . .

Mode of Action

It is known that pyridazinone derivatives can interact with various biological targets, leading to a wide range of pharmacological activities .

Biochemical Pathways

Pyridazinone derivatives have been reported to possess antimicrobial, antitubercular, analgesic, anti-inflammatory, antidiabetic, antihypertensive, anticancer, and many other properties , suggesting that they may interact with multiple biochemical pathways.

Result of Action

Given the broad spectrum of pharmacological activities associated with pyridazinone derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.

Eigenschaften

IUPAC Name |

5-methyl-6-(trifluoromethyl)pyridazin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3N3/c1-3-2-4(10)11-12-5(3)6(7,8)9/h2H,1H3,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBGQLBXHAJZTPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN=C1C(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-fluorophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2478836.png)

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2478839.png)

![5-[[[(E)-4-(Dimethylamino)but-2-enoyl]amino]methyl]-N,N-dimethyloxolane-2-carboxamide](/img/structure/B2478841.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-(4-chlorophenyl)cyclopropane-1-carbohydrazide](/img/structure/B2478849.png)

![Ethyl 4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzoate](/img/structure/B2478851.png)

![3-((1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)piperidin-4-yl)methyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2478854.png)

![N-[2-(3-chlorophenyl)ethyl]prop-2-enamide](/img/structure/B2478855.png)